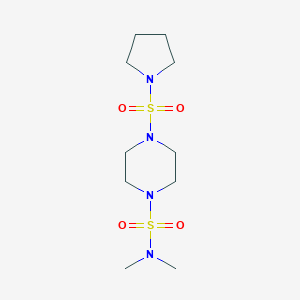
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DIDS is a sulfonamide derivative that has been used as a pharmacological tool to study the function of anion transporters and channels in various cell types.
作用機序
DIDS inhibits the function of anion transporters and channels by binding to a specific site on the protein molecule. DIDS binds to the extracellular domain of the anion transporter or channel and blocks the movement of chloride ions through the channel pore. This results in the inhibition of chloride transport and the disruption of various physiological processes.
Biochemical and Physiological Effects:
DIDS has been shown to have a number of biochemical and physiological effects. DIDS inhibits chloride transport in red blood cells, renal tubules, and other cell types. DIDS also inhibits the function of the CFTR chloride channel. DIDS has been shown to inhibit the function of the anion exchanger in cardiac myocytes, resulting in a decrease in intracellular pH. DIDS has also been shown to inhibit the function of the anion exchanger in pancreatic beta cells, resulting in a decrease in insulin secretion.
実験室実験の利点と制限
DIDS has several advantages as a pharmacological tool for studying anion transporters and channels. DIDS is a potent inhibitor of anion transporters and channels, making it an effective tool for studying their function. DIDS is also relatively easy to use and does not require specialized equipment. However, there are also limitations to using DIDS in lab experiments. DIDS is not selective for specific anion transporters or channels, and can inhibit the function of multiple proteins. DIDS can also have off-target effects on other cellular processes, making it important to use appropriate controls in experiments.
将来の方向性
There are several future directions for research on DIDS. One area of research is the development of more selective inhibitors of anion transporters and channels. This would allow for more precise studies of the function of specific proteins. Another area of research is the use of DIDS in the treatment of diseases. DIDS has been shown to inhibit the function of the CFTR chloride channel, which is mutated in cystic fibrosis. DIDS may have potential as a therapeutic agent for cystic fibrosis and other diseases involving the dysfunction of anion transporters and channels. Finally, further research is needed to understand the role of anion transporters and channels in various physiological processes, and how DIDS can be used as a tool to study these processes.
Conclusion:
In conclusion, DIDS is a chemical compound that has been extensively studied for its biochemical and physiological effects. DIDS has been used as a pharmacological tool to study the function of anion transporters and channels in various cell types. DIDS has been shown to inhibit chloride transport in red blood cells, renal tubules, and other cell types. DIDS has also been shown to inhibit the function of the CFTR chloride channel. DIDS has several advantages as a pharmacological tool, but also has limitations that must be taken into account in lab experiments. There are several future directions for research on DIDS, including the development of more selective inhibitors of anion transporters and channels, the use of DIDS in the treatment of diseases, and further research on the role of anion transporters and channels in various physiological processes.
合成法
DIDS can be synthesized using a multistep reaction process. The first step involves the reaction of piperazine with sulfuric acid to form piperazine-1-sulfonic acid. The second step involves the reaction of piperazine-1-sulfonic acid with thionyl chloride to form piperazine-1-sulfonyl chloride. The final step involves the reaction of piperazine-1-sulfonyl chloride with N,N-dimethylamine to form DIDS.
科学的研究の応用
DIDS has been widely used as a pharmacological tool to study the function of anion transporters and channels in various cell types. DIDS has been shown to inhibit chloride transport in red blood cells, renal tubules, and other cell types. DIDS has also been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. DIDS has been used to study the role of anion transporters and channels in various physiological processes, including ion transport, cell volume regulation, and acid-base balance.
特性
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERZPYGXKYUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

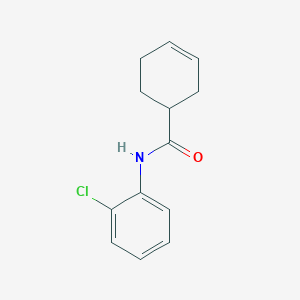
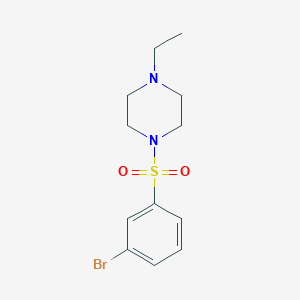

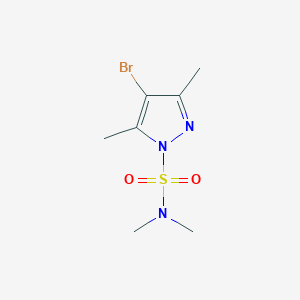

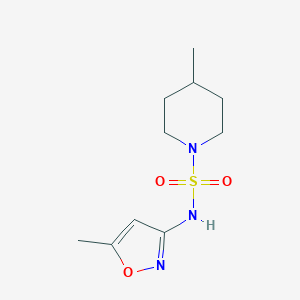
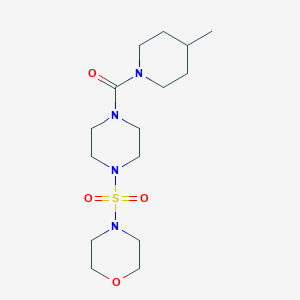
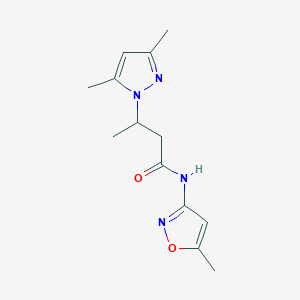
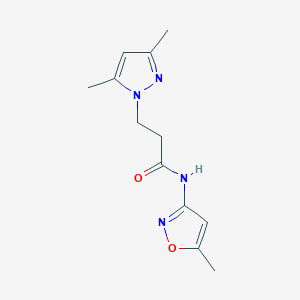
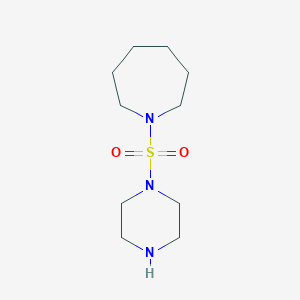
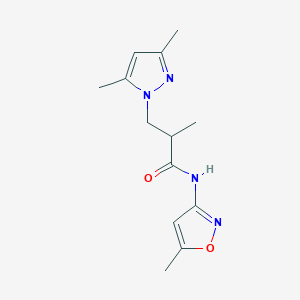
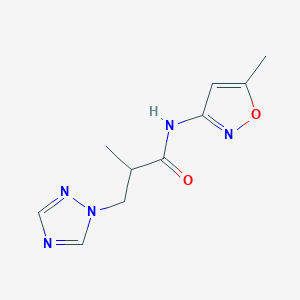
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)